Cas no 1397-77-9 ([8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)-)

[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)- structure
1397-77-9 structure
Nombre del producto:[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)-
Número CAS:1397-77-9
MF:C32H26O14
Megavatios:634.540450572968
CID:173439
PubChem ID:441143

[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)- Propiedades químicas y físicas

Nombre e identificación

    • [8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)-
    • [8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-t...
    • [8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',
    • 2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
    • actinorhodin
    • (8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)-
    • 2,2'-[(1R,1'R,3S,3'S)-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-3,3',4,4',6,6',9,9'-octahydro-1H,1'H-8,8'-bibenzo[g]isochromene-3,3'-diyl]diacetic acid
    • Actinorhodine
    • C06691
    • Mederrhodin
    • 3,3',4,4',5,5',10,10'-Octahydro-6,6',9,9'-tetrahydroxy-1β,1'β-dimethyl-5,5',10,10'-tetraoxo-8,8'-bi[1H-naphtho[2,3-c]pyran]-3α,3'α-diacetic acid
    • 2,2'-(5,5',10,10'-Tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-3,3',4,4',6,6',9,9'-octahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetic acid
    • 2,2'-[(1r,1'r,3s,3's)-6,6',9,9'-Tetrahydroxy-1,1'-Dimethyl-5,5',10,10'-Tetraoxo-3,3',4,4',5,5',10,10'-Octahydro-1h,1'h-8,8'-Bibenzo[g]isochromene-3,3'-Diyl]diacetic Acid
    • UNII-G4HH387T6Z
    • CHEBI:2448
    • SCHEMBL1177648
    • 2,2'-[(1R,1'R,3S,3'S)-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo[3,3',4,4',6,6',9,9'-octahydro-1H,1'H-8,8'-binaphtho[2,3-c]pyran]-3,3'-diyl]diacetic acid
    • 2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
    • G4HH387T6Z
    • NS00011780
    • SCHEMBL95607
    • Q4676996
    • DTXSID20930557
    • ACTINORHODINE [MI]
    • [3'-carboxymethyl-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-3,3',4,4'6,6'9,9'-octahydro-1H,1'H-8,8'-bi(benzo[g]isochromen)-3-yl]acetic acid
    • 1397-77-9
    • Renchi: InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,41-44H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1
    • Clave inchi: FXTIILIJTTYSLT-WYUUTHIRSA-N
    • Sonrisas: OC(C[C@H]1O[C@H](C)C2C(=C3C(=O)C(C4=CC(=O)C5=C(C6C[C@@H](CC(=O)O)O[C@H](C)C=6C(O)=C5C4=O)O)=CC(=O)C3=C(O)C=2C1)O)=O

Atributos calculados

  • Calidad precisa: 634.13225550g/mol
  • Masa isotópica única: 634.13225550g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 14
  • Recuento de átomos pesados: 46
  • Cuenta de enlace giratorio: 5
  • Complejidad: 1520
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.9
  • Superficie del Polo topológico: 242Ų

[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)- Literatura relevante

Artículos recomendados

Proveedores recomendados
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote